molecular formula C13H17N3O2 B389003 3-(1-Azepanylazo)benzoic acid

3-(1-Azepanylazo)benzoic acid

Cat. No.: B389003
M. Wt: 247.29g/mol
InChI Key: OJPBMUUZGYZDMW-UHFFFAOYSA-N
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Description

3-(1-Azepanylazo)benzoic acid is a benzoic acid derivative characterized by an azo group (-N=N-) linking the benzene ring to a seven-membered azepane ring.

Properties

Molecular Formula

C13H17N3O2

Molecular Weight

247.29g/mol

IUPAC Name

3-(azepan-1-yldiazenyl)benzoic acid

InChI

InChI=1S/C13H17N3O2/c17-13(18)11-6-5-7-12(10-11)14-15-16-8-3-1-2-4-9-16/h5-7,10H,1-4,8-9H2,(H,17,18)

InChI Key

OJPBMUUZGYZDMW-UHFFFAOYSA-N

SMILES

C1CCCN(CC1)N=NC2=CC=CC(=C2)C(=O)O

Canonical SMILES

C1CCCN(CC1)N=NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Azo Group vs. Amino/Sulfooxy Groups
  • 3-Aminobenzoic Acid (CAS 99-05-8): Replacing the azo-azepane group with a meta-amino (-NH₂) group reduces steric hindrance and increases acidity (pKa ~3.1) due to electron-withdrawing effects. This compound is widely used in dye intermediates, as noted in its safety data sheet .
  • Hydroxyl-(Sulfooxy)benzoic Acid : Sulfate esters (e.g., 3-(sulfooxy)benzoic acid) exhibit higher water solubility and metabolic stability compared to azo derivatives. MS/MS fragmentation studies reveal that sulfoxy groups fragment via loss of SO₃, a pathway distinct from azo group cleavage .
Amide vs. Azo Linkages
  • 2-[3-(1H-Pyrazol-1-yl)propanamido]benzoic Acid : The amide linkage (-CONH-) in this compound enhances hydrogen-bonding capacity and metabolic stability compared to the redox-sensitive azo group. Its molecular weight (259.26 g/mol) is lower than that of 3-(1-azepanylazo)benzoic acid (estimated ~287.3 g/mol) .

Substituent Position and Ring Modifications

  • 4-((Tetrahydro-2H-Pyran-4-yl)Oxy)benzoic Acid : The tetrahydropyran substituent at the para position introduces steric bulk and ether oxygen atoms, improving lipophilicity and bioavailability compared to the meta-azo-azepane group .
  • Methylsalicylic Acid (3-) (CAS 83-40-9): A methyl group at the 3-position and hydroxyl at the 2-position create intramolecular hydrogen bonding, reducing solubility but enhancing thermal stability relative to azo derivatives .

Pharmacologically Relevant Analogs

  • The azepane moiety in this compound may similarly influence receptor binding or metabolic pathways .

Data Table: Key Properties of Benzoic Acid Derivatives

Compound Name Substituents/Functional Groups Molecular Weight (g/mol) Key Properties References
This compound Azo-linked azepane, -COOH ~287.3 Planar structure, redox-sensitive azo N/A
3-Aminobenzoic acid -NH₂ (meta) 137.14 High acidity, dye intermediate
Hydroxyl-(sulfooxy)benzoic acid -SO₃H, -OH 218.18 High solubility, metabolic stability
4-(Tetrahydro-2H-pyran-4-yl)oxy Ether-linked tetrahydropyran 236.26 Lipophilic, enhanced bioavailability
2-[3-(1H-Pyrazol-1-yl)propanamido] Amide, pyrazole 259.26 Hydrogen bonding, metabolic resistance

Research Findings and Implications

  • Stability : Azo groups are prone to reductive cleavage in vivo, limiting pharmaceutical applications compared to amide or sulfonate derivatives .
  • Solubility : Sulfated or hydroxylated analogs exhibit superior aqueous solubility, whereas azepane-containing compounds may require formulation adjustments for drug delivery .
  • Synthetic Utility : Azo derivatives remain critical in dye chemistry due to their vibrant chromophores, though regulatory restrictions apply due to toxicity concerns .

Q & A

Basic: What synthetic routes are commonly employed for 3-(1-Azepanylazo)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves coupling azepane derivatives with benzoic acid precursors via azo-bond formation. Key steps include diazotization of aromatic amines followed by coupling with azepane under controlled pH (4–6) and temperature (0–5°C). Optimization can utilize Response Surface Methodology (RSM) to evaluate interactions between variables (e.g., reaction time, temperature, molar ratios). For instance, similar benzoic acid derivatives were synthesized using RSM to maximize yield by balancing parameters like solvent polarity and catalyst loading . Characterization of intermediates via thin-layer chromatography (TLC) and Fourier-transform infrared spectroscopy (FTIR) is critical for monitoring reaction progress.

Basic: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:
Core techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm the azo linkage (δ 7.5–8.5 ppm for aromatic protons) and azepane ring integration.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., expected [M+H]+ ion for C₁₃H₁₆N₃O₂ at 270.1218).
  • UV-Vis Spectroscopy : Azo chromophores exhibit strong absorbance near 450 nm, useful for quantifying concentration in solution.
    Cross-referencing with NIST Chemistry WebBook data ensures accuracy in spectral assignments .

Advanced: How can structural contradictions between X-ray crystallography and computational modeling be resolved?

Methodological Answer:
Discrepancies often arise from dynamic effects (e.g., solvent interactions, thermal motion) not captured in static models. To resolve:

Refine crystallographic data using SHELXL to account for disorder or anisotropic thermal parameters .

Perform density functional theory (DFT) simulations (e.g., B3LYP/6-311+G(d,p)) to compare optimized geometries with experimental bond lengths/angles.

Validate hydrogen bonding networks via Hirshfeld surface analysis , which quantifies intermolecular interactions in crystal packing. Case studies on similar azo-benzoic acids show deviations < 0.05 Å after refinement .

Advanced: How can researchers design experiments to investigate the pH-dependent stability of the azo bond?

Methodological Answer:

  • Experimental Design : Prepare buffered solutions (pH 2–12) and monitor degradation kinetics using HPLC with UV detection (λ = 450 nm).
  • Data Analysis : Apply pseudo-first-order kinetics to determine rate constants (kobsk_{\text{obs}}). For example, studies on analogous azo compounds revealed maximal stability at pH 6–7, with degradation accelerating under acidic (protonation-induced cleavage) or alkaline (nucleophilic attack) conditions .
  • Control Variables : Maintain ionic strength constant using KCl to isolate pH effects.

Basic: What chromatographic methods are recommended for purity analysis?

Methodological Answer:

  • Reverse-Phase HPLC : Use a C18 column with mobile phase (acetonitrile:water, 60:40 + 0.1% trifluoroacetic acid) for baseline separation of impurities.
  • Validation Parameters : Include linearity (R² > 0.999), limit of detection (LOD < 0.1 µg/mL), and precision (%RSD < 2%). Protocols from pharmacopeial standards (e.g., USP) provide guidelines for method validation .

Advanced: How can researchers leverage computational tools to predict synthetic pathways for novel derivatives?

Methodological Answer:

  • Retrosynthetic Analysis : Use AI-driven platforms (e.g., PubChem’s synthesis planner) to identify feasible precursors and reaction templates. For example, coupling 3-aminobenzoic acid with substituted azepanes could yield derivatives with enhanced bioactivity .
  • Reaction Feasibility : Evaluate energy barriers via transition state modeling (Gaussian 16) and compare with analogous reactions in the Reaxys database .

Basic: How should researchers handle discrepancies in reported physicochemical properties (e.g., density, solubility)?

Methodological Answer:

  • Data Reconciliation : Cross-validate experimental measurements (e.g., density via pycnometry) with literature sources like NIST WebBook .
  • Solubility Studies : Use the shake-flask method across solvents (e.g., DMSO, ethanol) at 25°C. For example, discrepancies in benzoic acid solubility often stem from residual crystallinity—address via recrystallization and differential scanning calorimetry (DSC) to confirm polymorph purity .

Advanced: What strategies optimize catalytic applications of this compound in metal-organic frameworks (MOFs)?

Methodological Answer:

  • MOF Design : Incorporate the compound as a linker for Pd or Cu nodes to enhance catalytic activity in cross-coupling reactions.
  • Performance Metrics : Evaluate turnover frequency (TOF) and stability via gas adsorption (BET surface area) and X-ray photoelectron spectroscopy (XPS) . Studies on similar azo-carboxylates show TOF > 500 h⁻¹ for Suzuki-Miyaura reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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